3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol
Description
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol (CAS: 64189-17-9) is an allylic alcohol featuring a trifluoromethyl-substituted aromatic ring. Its molecular formula is C₁₀H₉F₃O, with a molecular weight of 202.17 g/mol. The compound is typically synthesized via reduction of 3-(trifluoromethyl)cinnamic acid derivatives or through catalytic hydrogenation of aldehydes . It is a key intermediate in pharmaceutical synthesis, notably for the production of cinacalcet, a calcimimetic drug used to treat hyperparathyroidism . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
CAS No. |
64189-17-9 |
|---|---|
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-[3-(trifluoromethyl)phenyl]prop-2-enal.
Reduction: The resulting aldehyde is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert it into the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products
Oxidation: 3-[3-(trifluoromethyl)phenyl]prop-2-enal or 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of trifluoromethyl groups into various chemical frameworks, which can enhance the reactivity and stability of the resulting compounds.
Reactivity Studies
- The compound is used in studies focusing on its reactivity with nucleophiles and electrophiles. The presence of the trifluoromethyl group significantly influences these interactions, making it an important subject in organic synthesis research .
Biological Applications
Antimicrobial Properties
Potential Antidepressant Activity
- Similar compounds have demonstrated antidepressant-like effects by modulating serotonergic systems. Although direct studies on this specific compound are lacking, its structural analogs suggest potential mood-regulating properties through interactions with serotonin receptors.
Medicinal Applications
Drug Development Precursor
- This compound is explored as a precursor in developing pharmaceuticals targeting specific molecular pathways. Its unique electronic characteristics can enhance the pharmacokinetics and bioavailability of drug candidates .
Cinchona Alkaloid Derivatives
- The compound is also investigated in synthesizing derivatives of cinchona alkaloids, which have been used for their antimalarial properties. This highlights its potential role in developing new therapeutic agents .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized to produce specialty chemicals with unique properties. This includes materials designed for specific applications in electronics and coatings due to their enhanced stability and performance characteristics .
Quality Control and Analytical Method Development
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is primarily related to its ability to interact with biological targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
a. 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
- Structure : Replaces the alkene group with an alkyne.
- Molecular Formula : C₁₀H₇F₃O.
- Key Differences : The propargyl alcohol (alkyne) exhibits higher reactivity in click chemistry and cycloaddition reactions compared to the allylic alcohol (alkene). This makes it suitable for synthesizing triazole derivatives .
b. 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
- Structure : Saturated propyl chain instead of prop-2-en-1-ol.
- Synthesis : Produced via catalytic hydrogenation of 3-(trifluoromethyl)cinnamaldehyde (77% yield) .
- Key Differences : Reduced reactivity due to the absence of the double bond, making it less versatile in electrophilic addition reactions .
Substituent Variations on the Aromatic Ring
a. 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol
- Structure : Methoxymethyl substituent instead of trifluoromethyl.
- Molecular Formula : C₁₁H₁₄O₂.
- Key Differences :
b. (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- Structure : Trimethoxy substituents on the aromatic ring.
- Synthesis : Derived from 2,4,5-trimethoxybenzaldehyde via decarboxylation and reduction .
- Key Differences: Enhanced solubility in polar solvents due to multiple methoxy groups. Potential for radical scavenging activity, unlike the trifluoromethyl analogue .
Fluorinated Alcohols Without Aromatic Moieties
a. 3,3,3-Trifluoro-2-Methylpropan-1-ol
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol, also known as a trifluoromethylated phenolic compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antifungal, and other therapeutic activities.
Synthesis and Characterization
The synthesis of this compound typically involves various organic reactions, including Mizoroki–Heck cross-coupling and nucleophilic addition methods. These synthetic pathways allow for the incorporation of the trifluoromethyl group while maintaining the integrity of the phenolic structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing the trifluoromethyl group have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line | Growth Inhibition (%) at 10 μM | GI50 (μM) |
|---|---|---|---|
| 5a | UO-31 (Renal) | -77.10 | 1.36 |
| 5c | HL-60 (Leukemia) | -92.13 | 0.27 |
| 5a | KM-12 (Colon) | Non-cytotoxic | >100 |
| 5c | BT-549 (Breast) | Non-cytotoxic | >100 |
These findings indicate that compounds like 5a and 5c not only inhibit cancer cell proliferation but also exhibit low cytotoxicity towards normal cells, making them potential candidates for further clinical studies .
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown antifungal activity against pathogens such as Fusarium solani and Fusarium euwallaceae. A study reported that several synthesized derivatives exhibited moderate to good antifungal activity at concentrations around 1 mM when compared to standard antifungal agents like propiconazole . This suggests that modifications in the structure can enhance antifungal efficacy.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial in enhancing biological activity. Studies have indicated that this group increases lipophilicity and alters electron density, which can improve binding affinity to biological targets. The SAR analysis shows that variations in substituents on the phenyl ring impact both anticancer and antifungal activities significantly .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitumor Activity : A series of trifluoromethylated pyrazole derivatives were synthesized and screened for their antiproliferative effects against a panel of cancer cell lines. Compounds showed significant growth inhibition, with some exhibiting better GI50 values than established chemotherapeutics like sunitinib .
- Antifungal Screening : Novel triazole derivatives containing a trifluoromethyl group were evaluated for their antifungal properties against Fusarium species, demonstrating varying degrees of activity that suggest potential for agricultural applications .
Q & A
Basic: What are the optimal synthetic routes for 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol, and how can reaction parameters be systematically optimized?
The synthesis typically involves condensation reactions, such as between trifluoroacetaldehyde derivatives and propargyl alcohol under controlled conditions . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) promote reactivity but may require inert atmospheres to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents improve selectivity.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or transition metals (e.g., Pd) can accelerate enol formation.
Optimization strategy : Use design-of-experiment (DoE) approaches to map yield vs. variables like stoichiometry, temperature gradients, and solvent polarity.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s electronic environment, while ¹H/¹³C NMR resolves the propenol backbone .
- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of bond angles and hydrogen-bonding networks, particularly for polymorph identification .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects trace impurities.
Purity assessment : Pair HPLC with evaporative light scattering detection (ELSD) to quantify non-UV-active byproducts.
Advanced: How can computational tools like AutoDock Vina be applied to study this compound’s interactions with biological targets?
- Docking protocol : Use AutoDock Vina to model binding modes to enzymes or receptors, leveraging its improved scoring function and multithreading for efficiency .
- Parameter considerations :
- Grid box size : Adjust to accommodate the trifluoromethyl group’s steric bulk.
- Flexible residues : Include key active-site residues (e.g., Ser, Tyr) for hydrogen-bond analysis.
- Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What strategies address discrepancies in reported biological activity data for this compound and its analogs?
Discrepancies often arise from:
- Stereochemical variations : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent binding affinities .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell-line specificity can alter activity .
Resolution : Perform meta-analyses using standardized protocols (e.g., OECD guidelines) and report exact experimental conditions.
Advanced: How does the trifluoromethyl group influence the compound’s metabolic stability and intermolecular interactions?
- Metabolic stability : The CF₃ group resists oxidative degradation by cytochrome P450 enzymes, enhancing half-life in biological systems .
- Intermolecular interactions :
Advanced: What are the challenges in achieving consistent crystal polymorphism, and how can they be mitigated?
- Challenges : Polymorph stability depends on solvent evaporation rates and nucleation kinetics, which are sensitive to humidity and temperature .
- Mitigation :
Advanced: How can researchers resolve contradictions in synthetic yield data across published protocols?
- Root causes : Variability in reagent purity, catalyst loading, or workup methods (e.g., column chromatography vs. distillation).
- Resolution :
- Replicate reactions using traceable reagents (e.g., Sigma-Aldrich ≥99% purity).
- Report yields with error margins from triplicate trials.
- Use kinetic modeling to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
